Matairesinol monoglucoside
Overview
Description
Matairesinol monoglucoside is a lignan compound, specifically a glycoside derivative of matairesinol. Lignans are a group of phytoestrogens found in plants, known for their diverse biological activities. This compound is notable for its presence in various plants and its potential health benefits, including anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of matairesinol monoglucoside involves the use of multienzyme modules in Escherichia coli. The process begins with the production of matairesinol through the fermentation of eugenol. The subsequent glycosylation of matairesinol is achieved using UDP-glycosyltransferase (UGT) enzymes, which incorporate uridine diphosphate glucose (UDPG) as the glycosyl donor .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. The “multicellular one-pot” fermentation method has proven effective, yielding significant amounts of matairesinol and its glycoside products. This method involves the use of engineered Escherichia coli strains that express the necessary enzymes for the biosynthesis of lignan glycosides .
Chemical Reactions Analysis
Types of Reactions
Matairesinol monoglucoside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Glycosylation reactions typically require UDP-glycosyltransferase enzymes and UDP-glucose as the glycosyl donor .
Major Products Formed
The major products formed from these reactions include various glycoside derivatives of matairesinol, such as matairesinol-4-O-d-glucopyranoside and matairesinol-4’-O-d-glucopyranoside .
Scientific Research Applications
Matairesinol monoglucoside has a wide range of scientific research applications:
Mechanism of Action
Matairesinol monoglucoside exerts its effects through several molecular pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathways, reducing the production of pro-inflammatory cytokines.
Anti-cancer: Modulates the expression of genes involved in cell proliferation and apoptosis, thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Matairesinol monoglucoside is unique among lignan glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:
Pinoresinol glucoside: Another lignan glycoside with similar antioxidant properties.
Lariciresinol glucoside: Known for its anti-inflammatory and anti-cancer activities.
Secoisolariciresinol monoglucoside: Exhibits similar health benefits but differs in its glycosylation pattern and specific biological effects.
This compound stands out due to its potent anti-inflammatory and antioxidant properties, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-33-19-9-14(3-5-17(19)28)8-16-15(12-35-25(16)32)7-13-4-6-18(20(10-13)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRZDNFXFFWBGP-LHHMAMHXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.